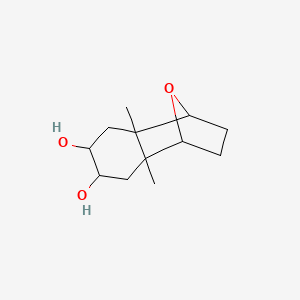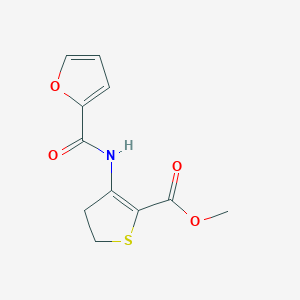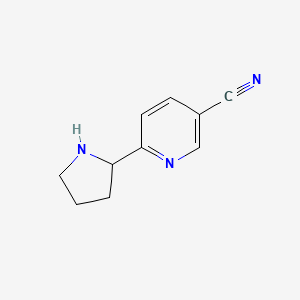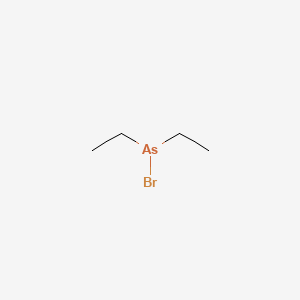
1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) is a complex organic compound with a unique structure that includes an epoxide ring and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include the epoxidation of naphthalene derivatives followed by hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroxy or tetrahydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxylated derivatives.
Applications De Recherche Scientifique
1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s epoxide ring and hydroxyl groups enable it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Epoxynaphthalene-6,7-diol: A simpler analog without the decahydro and dimethyl groups.
Naphthalene-1,4-diol: Lacks the epoxide ring but shares the hydroxyl groups.
Decahydronaphthalene: A fully hydrogenated analog without the epoxide and hydroxyl groups.
Uniqueness
1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) is unique due to its combination of an epoxide ring, multiple hydroxyl groups, and a decahydro structure. This unique combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
411223-74-0 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
2,7-dimethyl-11-oxatricyclo[6.2.1.02,7]undecane-4,5-diol |
InChI |
InChI=1S/C12H20O3/c1-11-5-7(13)8(14)6-12(11,2)10-4-3-9(11)15-10/h7-10,13-14H,3-6H2,1-2H3 |
Clé InChI |
ZKTAEPUJVDEYKB-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C(CC1(C3CCC2O3)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)





![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)

![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)


![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
